N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-8-9-16(24)12-19(15)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPZXAIKYMIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3 |
| Molecular Weight | 348.81 g/mol |
| CAS Number | 360069-99-4 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methylphenyl derivatives with pyrrolidine and indole-based compounds. The method generally utilizes a combination of condensation reactions followed by cyclization processes to achieve the desired structure.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that related compounds possess high radical scavenging abilities, surpassing known antioxidants like ascorbic acid .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound may inhibit cell proliferation and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
Antibacterial Activity
N-containing heterocycles, such as those found in this compound, are known for their antibacterial properties. The compound has been evaluated against various bacterial strains, showing moderate to high activity against Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial DNA synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases.
Study 1: Antioxidant Efficacy
In a comparative study on the antioxidant efficacy of various derivatives, N-(5-chloro-2-methylphenyl)-based compounds showed up to 88% inhibition in DPPH radical formation, indicating a robust antioxidant profile .
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment using MTT assays revealed that the compound significantly reduced cell viability in MCF7 and A549 cell lines, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications in the indole and acetamide portions can significantly influence the compound's biological activity, particularly its efficacy against specific targets in disease pathways.
Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors .
Case Study:
A study demonstrated that related indole compounds effectively inhibited the proliferation of melanoma and glioblastoma cell lines, suggesting that N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide may have similar anticancer potential.
Antimicrobial Properties
The compound has been included in screening libraries for antimicrobial activity. Its structural components suggest potential efficacy against a range of pathogens, including bacteria and fungi .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | Good |
| Compound C | Candida albicans | Moderate |
Neurological Applications
This compound may also have implications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Case Study:
Research on similar pyrrolidine derivatives has shown effectiveness in models of epilepsy and depression, indicating that this compound might share these properties.
Screening Libraries
The compound is included in various screening libraries aimed at identifying new therapeutic agents for infectious diseases and cancer treatment . Its unique structure positions it as a candidate for further pharmacological evaluation.
Future Research Directions
Continued investigation into the pharmacokinetics and pharmacodynamics of this compound is essential. Future studies should focus on:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Mechanistic studies : Understanding how the compound interacts with biological targets at the molecular level.
- Toxicology assessments : Evaluating safety profiles to ensure clinical viability.
Chemical Reactions Analysis
Structural Components and Potential Reactions
The compound includes several functional groups that can participate in various chemical reactions:
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Indole Moiety : Known for its reactivity in electrophilic substitution reactions.
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Pyrrolidine Ring : Can participate in nucleophilic reactions and ring-opening reactions under certain conditions.
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Chloro-Methylphenyl Group : May undergo substitution reactions, especially under conditions that facilitate nucleophilic aromatic substitution.
Potential Reactions
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Nucleophilic Substitution : The chloro group on the phenyl ring could be substituted by a nucleophile, such as an amine or hydroxide, under appropriate conditions.
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Electrophilic Substitution : The indole ring is susceptible to electrophilic substitution, particularly at the 3-position.
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Hydrolysis : The amide groups could undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.
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Ring-Opening Reactions : The pyrrolidine ring might undergo ring-opening reactions with nucleophiles like water or alcohols.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and conformation of the compound.
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Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.
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X-ray Crystallography : Offers detailed spatial arrangement of atoms in the crystal lattice.
Mechanism of Action and Biological Activities
While specific biological activities of N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide are not detailed, compounds with similar structures often exhibit interactions with G protein-coupled receptors or other signaling pathways critical in disease processes .
Potential Biological Targets
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G Protein-Coupled Receptors (GPCRs) : Known targets for many indole derivatives.
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Enzymes : Potential targets for inhibition or activation.
Stability and Reactivity
The compound is expected to be stable under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile suggests potential for further derivatization through established organic synthesis techniques.
Stability Conditions
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Temperature : Room temperature is generally stable.
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pH : Neutral conditions are preferred to avoid hydrolysis.
Reactivity Conditions
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Solvents : Polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) facilitate reactions.
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Catalysts : Transition metals or strong bases can enhance reaction rates.
Data Tables
| Property | Value | Description |
|---|---|---|
| Molecular Formula | Not specified | Complex organic compound |
| Molecular Weight | Not specified | Dependent on exact structure |
| Stability | Stable under standard conditions | May degrade under extreme pH or temperature |
| Reactivity | Susceptible to nucleophilic and electrophilic reactions | Requires specific conditions for optimal reactions |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., nitro in , chloro in ) enhances receptor binding in indole derivatives. For example, the 5-nitro group in 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide correlates with anxiolytic activity, while the 5-chloro group in the target compound may modulate selectivity for specific CNS targets . The pyrrolidine-oxoethyl bridge in the target compound is structurally distinct from the thiazolidinone-thioxo group in or the oxadiazole ring in , which may reduce off-target effects compared to thiol-containing analogs .
Synthetic Accessibility :
- Indole-acetamide derivatives are commonly synthesized via coupling reactions (e.g., DCC/DMAP-mediated amide bond formation), as seen in . The target compound likely follows a similar route but requires specialized reagents for the pyrrolidine-oxoethyl bridge.
Safety and Stability: Compounds like N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (EC 936751-11-0) have documented safety profiles, suggesting that structural modifications (e.g., replacing thioxo groups with oxo groups) could improve metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?
The compound can be synthesized via a multi-step approach:
- Acylation of indole intermediates : React 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl derivatives with chloroacetyl chloride in the presence of triethylamine under reflux conditions to form the acetamide backbone .
- Coupling with substituted anilines : Introduce the 5-chloro-2-methylphenyl group via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis (e.g., 3–5 hours in acetic acid with sodium acetate) may enhance reaction efficiency .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) improves purity .
Q. Table 1: Common Synthetic Approaches
| Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Acylation | Chloroacetyl chloride, triethylamine, reflux | |
| Indole functionalization | Microwave, acetic acid, 3–5 hours | |
| Cyclization | Ethanol, piperidine, 0–5°C |
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm connectivity of the indole, pyrrolidine, and acetamide moieties. Aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) are critical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolves stereochemistry and solid-state packing, particularly for polymorph identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours → 1 hour) and minimizes side products via controlled heating .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pet-ether recrystallization removes hydrophobic impurities .
- Catalyst screening : Triethylamine or piperidine may accelerate acylation/cyclization steps by deprotonating reactive sites .
Q. Key Considerations :
Q. How can contradictions between theoretical and experimental spectral data be resolved?
- Dynamic NMR experiments : Identify rotational barriers or tautomerism in the pyrrolidine or indole moieties that may cause signal splitting .
- Computational modeling : Compare DFT-calculated H NMR shifts with experimental data to validate structural assignments .
- Recrystallization : Isolate a single polymorph for X-ray analysis to resolve discrepancies in carbonyl stretching frequencies (IR) or NOE correlations (NMR) .
Example : A 0.5 ppm deviation in carbonyl C NMR signals may arise from solvent polarity effects, which can be addressed using deuterated DMSO for consistency .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Anticancer activity : MTT assay against cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial screening : Agar dilution method for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the indole scaffold’s mechanism .
Q. Table 2: Bioactivity Assay Design
| Assay Type | Protocol Highlights | Reference |
|---|---|---|
| Cytotoxicity (MTT) | 48-hour incubation, DMSO vehicle control | |
| Antimicrobial | 24-hour culture, MIC determination |
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the 5-chloro-2-methylphenyl group to assess steric/electronic effects on bioactivity (e.g., replace Cl with F or methyl with ethyl) .
- Scaffold hopping : Compare pyrrolidine-containing analogs with piperidine or azetidine derivatives to evaluate ring size impact .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the indole NH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
